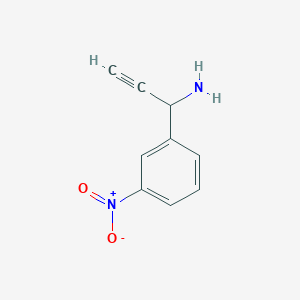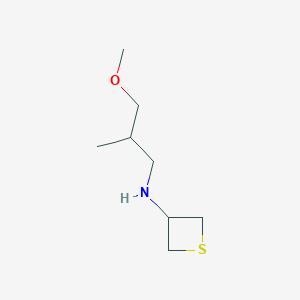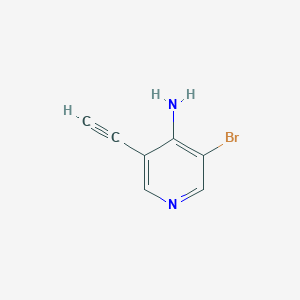![molecular formula C9H17FN2 B13009820 (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)
(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-Fluoro-8-azaspiro[45]decan-1-amine is a spirocyclic compound that features a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom. One common method involves the condensation of a suitable ketone with an amine, followed by cyclization and fluorination steps. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide and thiols are employed under mild conditions to achieve substitution.
Major Products
Scientific Research Applications
(1R,3R)-3-Fluoro-8-azaspiro[4
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity. The spirocyclic structure provides rigidity, which is essential for maintaining the correct orientation of functional groups during interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
(1R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine: This compound features an additional fluorine atom, which may alter its chemical properties and biological activity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have been studied as potent inhibitors of receptor interaction protein kinase 1 (RIPK1) and exhibit different biological activities compared to (1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a single fluorine atom, which significantly influences its chemical reactivity and biological interactions. The spirocyclic structure also contributes to its distinct properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H17FN2 |
|---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
(2R,4R)-2-fluoro-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H17FN2/c10-7-5-8(11)9(6-7)1-3-12-4-2-9/h7-8,12H,1-6,11H2/t7-,8+/m0/s1 |
InChI Key |
MWFSINHYFISYBF-JGVFFNPUSA-N |
Isomeric SMILES |
C1CNCCC12C[C@H](C[C@H]2N)F |
Canonical SMILES |
C1CNCCC12CC(CC2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13009747.png)


![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13009760.png)









